![molecular formula C39H37N3O3 B11934050 ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCH-165 is a small molecule modulator of proteasome assembly. It is known to increase the levels of 20S proteasome and facilitate 20S-mediated protein degradation. This compound has shown potential in various scientific research applications, particularly in the fields of cancer research and neuroprotection .
Méthodes De Préparation
The synthesis of TCH-165 involves several steps, including the formation of an imidazole ring and the introduction of various substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in high purity (≥98%) and can be dissolved in DMSO for experimental use .
Analyse Des Réactions Chimiques
TCH-165 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups attached to the imidazole ring.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of TCH-165 with modified functional groups, which can be used for further research and development
Applications De Recherche Scientifique
TCH-165 has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit cancer cell proliferation and impede tumor growth in vivo. .
Autophagy Regulation: The compound regulates autophagic flux by enhancing the degradation of key autophagy proteins, such as SNAP29 and syntaxin 17.
Proteostasis: TCH-165 restores proteostasis by favoring the proteolytically active, open-gate 20S proteasome subcomplex.
Mécanisme D'action
TCH-165 exerts its effects by activating the 20S proteasome assembly, which enhances 20S-mediated proteolysis. This activation leads to the degradation of intrinsically disordered proteins and other substrates, thereby restoring proteostasis. The compound also inhibits the activity of the protease cathepsin B, which is involved in cancer progression and tumor growth . Additionally, TCH-165 enhances autophagy, a process by which cells clear damaged proteins and organelles .
Comparaison Avec Des Composés Similaires
TCH-165 is unique in its ability to modulate the 20S proteasome assembly and enhance 20S-mediated proteolysis. Similar compounds include:
Bortezomib: A proteasome inhibitor used in cancer therapy, but it targets the 26S proteasome rather than the 20S proteasome.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action to bortezomib.
MG132: A reversible proteasome inhibitor that also targets the 26S proteasome
TCH-165 stands out due to its specificity for the 20S proteasome and its ability to enhance proteolysis in a time- and dose-dependent manner .
Activité Biologique
Ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate, also known as TCH-165, is a synthetic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in cancer research and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C39H37N3O3
- Molecular Weight : 595.7 g/mol
- IUPAC Name : this compound
TCH-165 acts primarily as a modulator of proteasome assembly. Its mechanism involves:
- Activation of 20S Proteasome Assembly : TCH-165 enhances the levels of the 20S proteasome, facilitating protein degradation which is crucial for maintaining cellular homeostasis.
- Inhibition of Cathepsin B : This compound also inhibits cathepsin B activity, a protease involved in cancer progression and tumor growth.
Anticancer Activity
TCH-165 has shown promising results in various cancer models:
- In Vitro Studies : In studies involving cancer cell lines, TCH-165 demonstrated significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to enhance proteasomal degradation of oncogenic proteins contributes to its anticancer effects.
Neuroprotective Effects
Research indicates that TCH-165 may have neuroprotective properties:
- Mechanistic Studies : By promoting proteostasis and reducing the accumulation of misfolded proteins in neuronal cells, TCH-165 may protect against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with other known proteasome modulators highlights TCH-165's unique profile:
Compound | Target Proteasome | Mechanism | Clinical Use |
---|---|---|---|
TCH-165 | 20S | Enhances assembly and degradation | Research purposes |
Bortezomib | 26S | Inhibitor | Multiple myeloma |
Carfilzomib | 26S | Inhibitor | Relapsed multiple myeloma |
MG132 | 26S | Reversible inhibitor | Research |
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that TCH-165 inhibited cell proliferation effectively at micromolar concentrations. The study utilized assays such as MTT and colony formation to assess cytotoxicity and found that TCH-165 led to apoptosis in treated cells.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of TCH-165 resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.
Propriétés
Formule moléculaire |
C39H37N3O3 |
---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
ethyl (4S,5S)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate |
InChI |
InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m0/s1 |
Clé InChI |
XXDLWRCUPASJGY-VQIIKMDRSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1([C@@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.